molecular formula C7H12O5 B3240537 (2S,3R,4R,5S)-Methyl3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate CAS No. 143813-45-0

(2S,3R,4R,5S)-Methyl3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate

Cat. No. B3240537
CAS RN: 143813-45-0
M. Wt: 176.17 g/mol
InChI Key: VYIAVSSPOVEPGX-AZGQCCRYSA-N
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Description

“(2S,3R,4R,5S)-Methyl3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate” is a chemical compound with a complex structure. The compound has a molecular formula of C7H16O6 . The compound contains a total of 28 bonds, including 12 non-H bonds, 6 rotatable bonds, 5 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 28 bonds, including 12 non-H bonds, 6 rotatable bonds, 5 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 1 ether (aliphatic) . The (2S,3R,4R,5S) notation indicates the configuration of the chiral centers in the molecule .

properties

IUPAC Name

methyl (2S,3R,4R,5S)-3,4-dihydroxy-5-methyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-3-4(8)5(9)6(12-3)7(10)11-2/h3-6,8-9H,1-2H3/t3-,4-,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAVSSPOVEPGX-AZGQCCRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](O1)C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R,5S)-Methyl3,4-dihydroxy-5-methyltetrahydrofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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